2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-

Organic Synthesis Peptide Chemistry Trifluoroacetylation

Select this solid-state trifluoroacetylating reagent for precise automated dispensing and simple workup. Unlike liquid TFAA, it enables one-pot amino acid protection/activation and eliminates foul-smelling ethanethiol byproducts common with S-ethyl trifluorothioacetate. Ideal for high-throughput peptide synthesis and high-purity fluorescent dye conjugates requiring clean, easily filterable succinimide byproduct removal.

Molecular Formula C6H4F3NO4
Molecular Weight 211.1 g/mol
CAS No. 5672-89-9
Cat. No. B052499
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]-
CAS5672-89-9
Synonyms1-[(Trifluoroacetyl)oxy]-2,5-pyrrolidinedione;  N-(Trifluoroacetoxy)-succinimide;  N-(Trifluoroacetoxy)succinimide;  N-(Trifluoroacetyloxy)succinimide;  N-Hydroxysuccinimide Trifluoroacetate;  Trifluoroacetic Acid Succinimidyl Ester
Molecular FormulaC6H4F3NO4
Molecular Weight211.1 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1=O)OC(=O)C(F)(F)F
InChIInChI=1S/C6H4F3NO4/c7-6(8,9)5(13)14-10-3(11)1-2-4(10)12/h1-2H2
InChIKeyNIANZCQUVKPGSF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5672-89-9: N-Succinimidyl Trifluoroacetate (TFA-NHS) - Overview for Scientific Procurement


2,5-Pyrrolidinedione, 1-[(trifluoroacetyl)oxy]- (CAS 5672-89-9), commonly known as N-Succinimidyl Trifluoroacetate or TFA-NHS, is an activated trifluoroacetylating reagent [1]. It is a solid compound (melting point 75-81°C) with the molecular formula C6H4F3NO4 and a molecular weight of 211.10 g/mol . The compound is primarily used in organic synthesis for the introduction of the trifluoroacetyl (TFA) protecting group onto amines, alcohols, and phenols, and for the activation of carboxylic acids as their N-hydroxysuccinimide (NHS) esters [1].

Why 5672-89-9 Cannot Be Simply Substituted by Other Trifluoroacetylating Agents


The selection of a trifluoroacetylating reagent is not trivial due to significant differences in their physical properties, stability, and byproduct profiles, which directly impact reaction success and downstream processing. For example, trifluoroacetic anhydride (TFAA), a common alternative, is a low-boiling liquid (39.5 °C) that is highly moisture-sensitive and can be overly reactive, leading to side reactions [1]. Other reagents like N-(trifluoroacetyl)imidazole are also highly moisture-sensitive, while S-ethyl trifluorothioacetate generates a foul-smelling ethanethiol byproduct [1]. The specific advantages of 5672-89-9, such as its solid-state handling and the easy removal of its succinimide byproduct, are critical for certain applications where these alternative drawbacks are prohibitive. The following quantitative evidence details where 5672-89-9 offers a measurable advantage.

Quantitative Comparative Evidence for 5672-89-9 (TFA-NHS) vs. Alternative Trifluoroacetylating Reagents


Solid-State Handling and Byproduct Advantage of 5672-89-9 vs. Liquid Trifluoroacetic Anhydride (TFAA)

The physical state of a reagent is a key determinant of its ease of use and safety in a laboratory setting. The target compound 5672-89-9 is a solid at room temperature . In contrast, trifluoroacetic anhydride (TFAA), the most common trifluoroacetylating agent, is a liquid with a low boiling point of 39.5 °C, is corrosive, and reacts violently with water [1]. This makes TFAA more challenging to handle accurately and increases its hazard profile. Furthermore, the reaction byproduct of TFA-NHS is succinimide, a solid that is sparingly soluble in organic solvents, which allows for its facile removal via simple filtration [2]. TFAA, on the other hand, produces trifluoroacetic acid, a strong acid that can cause side reactions and requires aqueous workup for removal [1].

Organic Synthesis Peptide Chemistry Trifluoroacetylation

Stability of 5672-89-9: Solid-State Storage vs. Solution-Only Stability of N-(Trifluoroacetoxy)succinimide

Reagent stability is crucial for reliable, reproducible results and long-term procurement. The target compound 5672-89-9 (TFA-NHS) is a crystalline solid that can be stored for several weeks at 5°C without decomposition [1]. This is a significant advancement over the previously reported N-(trifluoroacetoxy)succinimide, which was described as unstable and required storage as a benzene solution in a freezer, making its handling and use much more cumbersome [2]. The solid form of 5672-89-9 eliminates the need for handling hazardous solvents like benzene for storage and allows for accurate weighing.

Reagent Stability Organic Synthesis Trifluoroacetylation

Unique Bifunctional Reactivity of 5672-89-9: Simultaneous Amino Protection and Carboxy Activation of Amino Acids

The target compound 5672-89-9 (TFA-NHS) possesses a unique bifunctional capability not found in simpler acylating agents like TFAA or N-(trifluoroacetyl)imidazole. It can simultaneously protect the amino group and activate the carboxylic acid group of amino acids in a single step [1]. Specifically, the reaction of an amino acid with TFA-NHS yields the corresponding N-TFA-protected amino acid NHS ester directly [1]. In the presence of pyridine, an excess of TFA-NHS with an aminocarboxylic acid provides the N-TFA-protected aminocarboxylic acid NHS ester in a one-pot process, and this product can be used in subsequent condensation reactions without purification . This streamlines workflows that would otherwise require separate protection and activation steps.

Peptide Synthesis Bioconjugation Amino Acid Chemistry

High-Yielding Trifluoroacetylation with 5672-89-9 vs. Ethyl Trifluoroacetate

The efficiency of a trifluoroacetylating reagent is often measured by its reaction yield and time. 5672-89-9 (TFA-NHS) has been reported to trifluoroacetylate alcohols, phenols, and amines in excellent yields [1]. In contrast, ethyl trifluoroacetate, another potential reagent for this transformation, is known to react rather slowly [2]. While exact comparative yield data for the same substrate is not always available in the literature, the consensus is that TFA-NHS provides a more reactive and higher-yielding alternative to the slower ethyl trifluoroacetate, making it a preferred choice for time-sensitive syntheses.

Organic Synthesis Trifluoroacetylation Reaction Yield

Quantitative Synthesis of 5672-89-9 from N-Hydroxysuccinimide

The ease of preparing a reagent in-house can be a factor for some research groups. The target compound 5672-89-9 can be synthesized from N-hydroxysuccinimide (NHS) and trifluoroacetic anhydride in quantitative yield [1]. This is in contrast to the synthesis of N-(trifluoroacetyl)succinimide from succinimide and TFAA, which yields a crude product containing ~10% succinimide, though it can be used without further purification [2]. The higher purity from the NHS route may be advantageous for applications where the presence of unreacted starting material is problematic.

Reagent Synthesis Organic Chemistry Process Chemistry

Key Application Scenarios Where 5672-89-9 (TFA-NHS) Provides a Procurement Advantage


Simultaneous Protection and Activation in Peptide Synthesis

In peptide chemistry, 5672-89-9 (TFA-NHS) is the reagent of choice for converting amino acids into their corresponding N-TFA-protected NHS esters in a single, one-pot reaction [1]. This bifunctional reactivity eliminates the need for separate protection and activation steps, streamlining the synthesis of modified peptides and peptidomimetics. The product can be used in subsequent condensations without purification, saving time and reducing material loss [2].

Safe and Efficient Trifluoroacetylation in Automated and Parallel Synthesis

The solid-state nature and room-temperature stability of 5672-89-9 make it an ideal trifluoroacetylating reagent for automated synthesizers and parallel synthesis workflows [1]. Its solid form allows for precise automated dispensing, unlike the volatile and hazardous liquid TFAA. The simple workup, involving filtration to remove the solid succinimide byproduct, is also well-suited for high-throughput purification protocols [2].

Synthesis of Fluorinated Fluorescent Dyes

5672-89-9 is specifically utilized in the preparation of fluorinated xanthene derivatives, which are a class of fluorescent dyes used for staining biological materials [1]. Its high reactivity and the clean nature of its byproduct profile (generating easily removable succinimide) are advantageous for creating high-purity dye conjugates, which are critical for sensitive biological imaging applications [2].

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